molecular formula C21H20ClN3O3 B2609152 ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 890642-00-9

ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2609152
CAS No.: 890642-00-9
M. Wt: 397.86
InChI Key: WLYLGBUBZDWPSN-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazol (benzimidazole) core fused with a pyrrolidinone ring substituted at the 3-position with a 3-chlorophenyl group. This structure is of interest in medicinal chemistry due to its resemblance to pharmacologically active scaffolds targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-9-4-3-8-17(18)23-21(25)14-10-19(26)24(12-14)16-7-5-6-15(22)11-16/h3-9,11,14H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYLGBUBZDWPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced by reacting the benzodiazole derivative with a suitable amine and a carbonyl compound under controlled temperature and pressure.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution Products: Derivatives with different substituents replacing the chlorine atom

Scientific Research Applications

Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing vs. In contrast, the 2,5-dimethoxyphenyl substituent in D212-0201 () provides electron-donating methoxy groups, which may improve solubility or alter binding kinetics . The 3-methylphenyl group in BA61860 () increases lipophilicity, possibly affecting membrane permeability or metabolic stability compared to the chloro analog .
  • Functional Group Variations :

    • Compound 10f () incorporates a thiazole-piperazine-ureido chain, expanding hydrogen-bonding capacity and steric bulk relative to the simpler ethyl acetate group in the target compound. This modification correlates with a high yield (89.1%) and a molecular weight of 514.2 g/mol .

Molecular Weight and Pharmacological Implications

  • The target compound’s calculated molecular weight (410.85 g/mol) is lower than BA61860 (438.52 g/mol) and 10f (514.2 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness. The higher molecular weight of 10f may limit oral bioavailability despite its ureido-thiazole motif .

Analytical and Computational Tools

    Biological Activity

    Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound can be summarized as follows:

    PropertyValue
    IUPAC NameThis compound
    Molecular FormulaC21H23ClN2O3
    Molecular Weight386.9 g/mol
    CAS NumberNot available

    The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit:

    • Antioxidant Activity : It has been shown to scavenge free radicals, thus reducing oxidative stress in cellular models.
    • Antimicrobial Properties : In vitro studies indicate that the compound possesses significant antimicrobial activity against a range of bacteria and fungi.

    1. Neuropharmacological Effects

    Research indicates that this compound may have neuroprotective effects. In animal models, it has been observed to improve cognitive functions and reduce symptoms of anxiety and depression.

    2. Anti-inflammatory Effects

    The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.

    Case Studies

    Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

    Study 1: Neuroprotective Effects

    A study published in Journal of Medicinal Chemistry evaluated a related compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that compounds with similar structures could significantly reduce cell death rates.

    Study 2: Antimicrobial Activity

    In a study assessing the antimicrobial efficacy of benzodiazole derivatives, it was found that certain modifications enhanced activity against Gram-positive bacteria. This suggests that ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol-1-y}acetate could exhibit similar or improved antimicrobial properties.

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